molecular formula C17H14N4O4 B2763132 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide CAS No. 897617-00-4

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide

Cat. No.: B2763132
CAS No.: 897617-00-4
M. Wt: 338.323
InChI Key: OQBVZKDJDGPLHH-UHFFFAOYSA-N
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Description

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C17H14N4O4 and its molecular weight is 338.323. The purity is usually 95%.
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Scientific Research Applications

Structural and Thermochemical Studies

Studies have explored the structural and thermochemical properties of compounds similar to N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide. For instance, research on the solvates and salt of nitrofurantoin, a compound with structural similarities, has provided insights into molecular complexes, crystal structure, and stability. These findings contribute to our understanding of how such compounds can be used in developing new solid forms involving active pharmaceutical ingredients (APIs) (Vangala, Chow, & Tan, 2013).

Conformational Analysis

Research on the conformational aspects of related compounds, such as N-(pyrimidin-2-yl)pentafluorobenzamide, has shown that the cis amide bond configuration can be stabilized in the solid state. This conformational equilibrium is solvent-dependent, highlighting the importance of molecular structure in the physicochemical properties of such compounds (Forbes, Beatty, & Smith, 2001).

Antimicrobial and Anticancer Activity

Several studies have synthesized and evaluated the antimicrobial and anticancer activities of heterocyclic compounds incorporating pyrimidine derivatives, revealing significant biological activity. These findings suggest potential therapeutic applications for compounds with similar structural motifs, emphasizing their role in developing new treatments for various diseases (Bondock, Rabie, Etman, & Fadda, 2008).

Molecular Docking and Drug Design

Research has also focused on the design, synthesis, and biological evaluation of novel compounds for potential use as anticancer agents. Studies include the detailed structural characterization, antiproliferative activity analysis, and computational studies such as density functional theory (DFT), Hirshfeld surface analysis, and molecular docking. These comprehensive analyses are crucial for understanding the interaction mechanisms of these compounds with biological targets and designing more effective therapeutic agents (Huang et al., 2020).

Properties

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c1-10-7-8-20-14(9-10)18-11(2)15(17(20)23)19-16(22)12-3-5-13(6-4-12)21(24)25/h3-9H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBVZKDJDGPLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.